N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)benzamide, also known as NSC 693868, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)benzamide 693868 involves the inhibition of tubulin polymerization, which is essential for cell division and growth. This compound binds to the colchicine-binding site on tubulin and prevents its polymerization, thereby inhibiting cell division and growth.
Biochemical and physiological effects:
This compound 693868 has been found to exhibit several biochemical and physiological effects. It has been shown to induce cell cycle arrest at the G2/M phase and apoptosis in cancer cells. In addition, it has been found to inhibit angiogenesis, which is essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)benzamide 693868 has several advantages for lab experiments. It exhibits potent anticancer activity against a range of cancer cell lines and can be easily synthesized in the laboratory. However, its limitations include its low solubility in water and its potential toxicity, which requires careful handling and storage.
Future Directions
N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)benzamide 693868 has several potential future directions for research. It can be further studied for its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, its mechanism of action can be further elucidated to identify potential targets for drug development. Furthermore, its pharmacokinetics and toxicity can be studied to determine its safety and efficacy in vivo.
Scientific Research Applications
N-(4-methoxyphenyl)-2-(4-morpholinyl)-5-(4-morpholinylsulfonyl)benzamide 693868 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer. In addition, it has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-morpholin-4-yl-5-morpholin-4-ylsulfonylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-29-18-4-2-17(3-5-18)23-22(26)20-16-19(32(27,28)25-10-14-31-15-11-25)6-7-21(20)24-8-12-30-13-9-24/h2-7,16H,8-15H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYVPNJRUGQUDFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)N4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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